

# A Comparative Toxicological Assessment of Pigment Red 112 and Structurally Related Azo Compounds

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## Compound of Interest

Compound Name: *Pigment red 112*

Cat. No.: *B035991*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of **Pigment Red 112** and other selected Naphthol AS azo pigments. The information is intended to assist researchers and professionals in evaluating the safety of these compounds in various applications. The primary focus is on acute toxicity, irritation, and genotoxic potential, with a key consideration being the possible metabolic cleavage of the azo linkage to form potentially carcinogenic aromatic amines.

## Executive Summary

**Pigment Red 112**, a Naphthol AS pigment, exhibits low acute toxicity via oral and dermal routes. However, a significant toxicological concern for this class of pigments is the potential for reductive cleavage of the azo bond, which can release aromatic amines of known or suspected carcinogenicity. While in vitro genotoxicity studies on **Pigment Red 112** have reportedly been negative, related pigments such as Pigment Red 22 and 23 have shown positive results in some assays, which are often attributed to the liberation of these aromatic amine metabolites. This guide presents available quantitative data, details of experimental methodologies, and visual representations of metabolic pathways to facilitate a thorough comparative analysis.

## Quantitative Toxicity Data Comparison

The following tables summarize the available quantitative toxicological data for **Pigment Red 112** and related Naphthol AS pigments.

Table 1: Acute Toxicity Data

Compound	CAS No.	Test Species	Route	LD50/LC50	Reference
Pigment Red 112	6535-46-2	Rat (female)	Oral	> 5000 mg/kg bw	<a href="#">[1]</a> <a href="#">[2]</a>
Rat (male)	Dermal	> 5000 mg/kg bw			
Pigment Red 22	6448-95-9	Rat (female)	Oral	> 15000 mg/kg bw	
Rat (male/female)	Inhalation	> 1580 mg/m <sup>3</sup> air			
Rat (male)	Dermal	> 5000 mg/kg bw			
Pigment Red 170	2786-76-7	Rat (female)	Oral	> 15000 mg/kg bw	
Rat (male/female)	Inhalation	> 1580 mg/m <sup>3</sup> air			
Rat (male)	Dermal	> 5000 mg/kg bw			
Pigment Red 7	6471-51-8	Rat	Oral	> 5000 mg/kg bw	<a href="#">[3]</a>
Pigment Red 11	6410-30-6	Rat (Wistar)	Oral	> 5000 mg/kg bw	<a href="#">[3]</a>
Pigment Red 23	6471-49-4	Rat	Oral	> 6000 mg/kg bw	<a href="#">[3]</a>

Table 2: Skin and Eye Irritation Data

Compound	CAS No.	Test Species	Test	Observation	Classification	Reference
Pigment Red 112	6535-46-2	Rabbit	Acute Eye Irritation (OECD 405)	Minor chemosis and conjunctival redness, resolved within 48 hours.	Not irritating to eyes	[3]
Skin Irritation	Not available	May cause an allergic skin reaction.	[1]			
Pigment Red 7	6471-51-8	Rabbit	Acute Eye Irritation	Practically non-irritating.	Not irritating to eyes	[3]
Skin Irritation	Not available	At most slightly irritating to the skin.	[3]			

Table 3: Genotoxicity Data

Compound	Assay	Test System	Metabolic Activation	Result	Reference
Pigment Red 112	In vitro	Not specified	Not specified	Negative	<a href="#">[3]</a>
Pigment Red 22	Ames Test	S. typhimurium TA98, TA100, TA1537; E. coli WP2 uvrA	With and without S9	Positive	<a href="#">[3]</a>
S. typhimurium TA1535	With and without S9	Negative	<a href="#">[3]</a>		
Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	With and without S9	Negative	<a href="#">[3]</a>	
Pigment Red 23	Ames Test	S. typhimurium TA100, TA1537, TA98	With and without S9	Mutagenic	<a href="#">[3]</a>
S. typhimurium TA1535	With and without S9	Not mutagenic	<a href="#">[3]</a>		
Sister Chromatid Exchange	Chinese Hamster Ovary (CHO) cells	Without S9	Positive	<a href="#">[3]</a>	
With S9	Negative	<a href="#">[3]</a>			
Chromosomal Aberration	Chinese Hamster	With and without S9	Negative	<a href="#">[3]</a>	

Ovary (CHO)  
cells

Pigment Red 170	In vitro	Not specified	Not specified	Negative	<a href="#">[3]</a>
Pigment Red 268	In vitro	Not specified	Not specified	Negative	<a href="#">[3]</a>

Note: The negative in vitro genotoxicity results for **Pigment Red 112**, 170, and 268 are reported in a secondary source and the original study data providing details on concentrations and specific assays were not available in the conducted search.

## Experimental Protocols

Detailed methodologies for the key toxicological assays cited in this guide are based on the Organization for Economic Co-operation and Development (OECD) guidelines.

**OECD Guideline 401: Acute Oral Toxicity** This test provides information on health hazards likely to arise from a single oral exposure to a substance.

- **Test Species:** Typically rats.
- **Procedure:** The test substance is administered in a single dose by gavage to fasted animals.
- **Dose Levels:** A range of doses is used to determine the LD50 value.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

**OECD Guideline 402: Acute Dermal Toxicity** This test assesses the potential for a substance to cause toxicity through skin contact.

- **Test Species:** Typically rats or rabbits.
- **Procedure:** A single dose of the test substance is applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.

- Dose Levels: A limit test at 2000 mg/kg is often performed.
- Observations: Animals are observed for signs of toxicity and skin reactions for 14 days.

OECD Guideline 405: Acute Eye Irritation/Corrosion This test evaluates the potential of a substance to cause irritation or damage to the eye.

- Test Species: Albino rabbits.
- Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.
- Observations: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

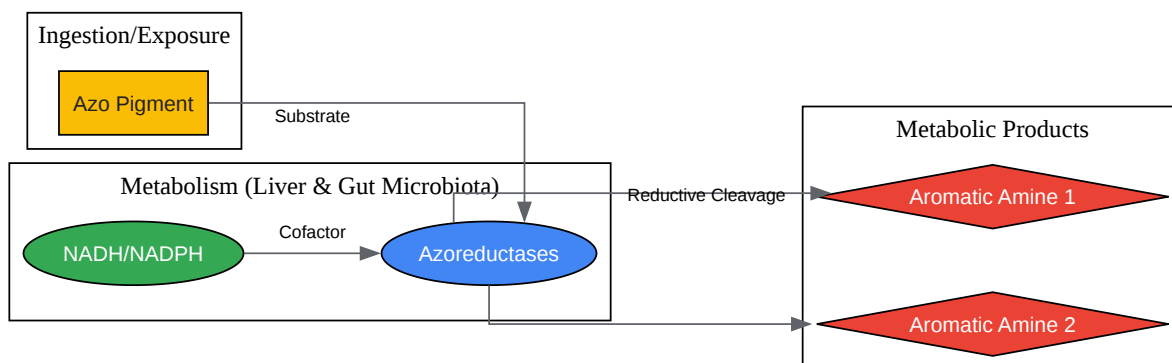
OECD Guideline 407: Repeated Dose 28-day Oral Toxicity Study This study provides information on the potential health hazards from repeated oral exposure to a substance over a 28-day period.

- Test Species: Typically rats.
- Procedure: The test substance is administered daily by gavage or in the diet/drinking water for 28 days.
- Dose Levels: At least three dose levels and a control group are used.
- Observations: Includes daily clinical observations, weekly body weight and food/water consumption measurements, hematology, clinical biochemistry, and a full histopathological examination of organs and tissues.

## Signaling Pathways and Experimental Workflows

### Metabolic Pathway of Azo Pigment Cleavage

The primary metabolic pathway of concern for azo pigments is the reductive cleavage of the azo bond ( $-N=N-$ ), which is primarily carried out by azoreductases. These enzymes are found in the liver and, significantly, in the gut microbiome. This cleavage results in the formation of two separate aromatic amines.

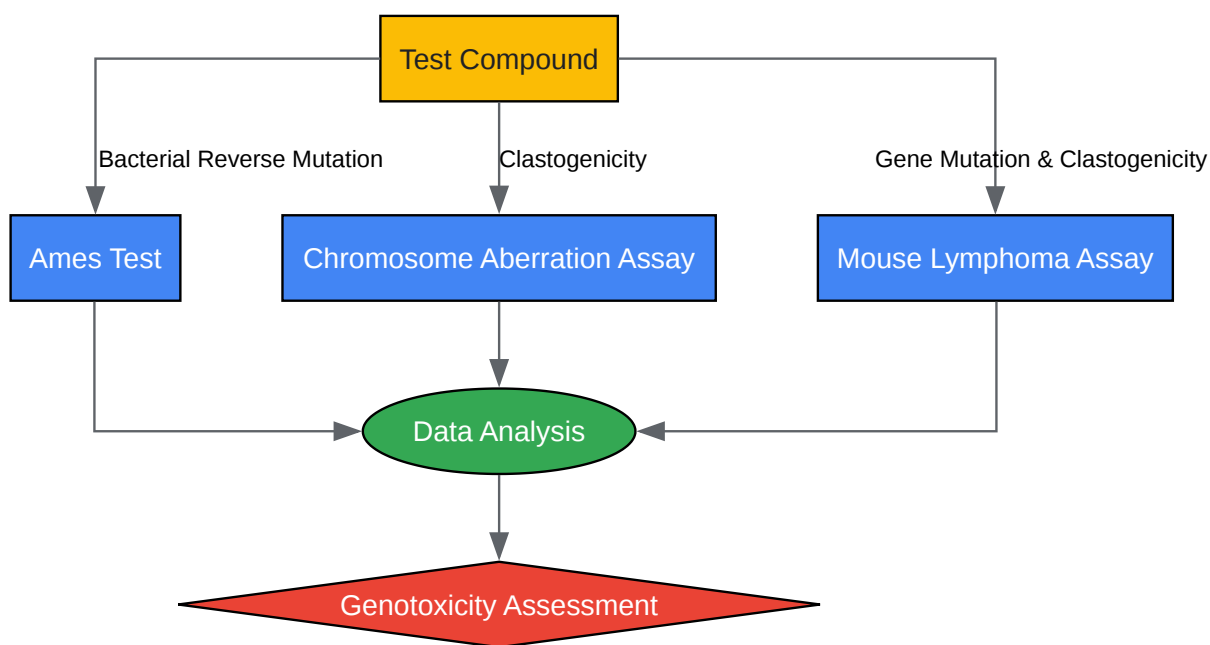


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Caption: Reductive cleavage of an azo pigment by azoreductases.

#### General Experimental Workflow for In Vitro Genotoxicity Testing

The assessment of a compound's genotoxic potential typically follows a tiered approach, starting with in vitro assays.



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Caption: Workflow for in vitro genotoxicity assessment.

## Conclusion

**Pigment Red 112** demonstrates a low order of acute toxicity. However, the potential for this and other Naphthol AS pigments to be metabolized to carcinogenic aromatic amines remains a key area of concern that warrants careful consideration in any risk assessment. The lack of publicly available, detailed quantitative data on the in vitro cytotoxicity and genotoxicity of **Pigment Red 112** highlights a data gap. In contrast, the positive genotoxicity findings for related pigments like Pigment Red 22 and 23 underscore the importance of evaluating the potential for metabolic activation of this class of compounds. For a comprehensive safety evaluation, further studies on **Pigment Red 112**, particularly focusing on its metabolic fate and the genotoxic potential of its metabolites, are recommended.

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## References

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